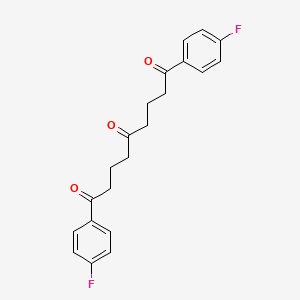
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” is a chemical compound with the molecular formula C21H20F2O3 . It is also known as Oxazolidine Dimer Impurity .
Molecular Structure Analysis
The molecular structure of “1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” can be represented by the SMILES notation: O=C(C1=CC=C(F)C=C1)CCCC(CCCC(C2=CC=C(F)C=C2)=O)=O . The InChI representation is: InChI=1S/C20H18FNO4/c21-16-10-5-4-9-15(16)18(23)11-6-12-19(24)22-17(13-26-20(22)25)14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2/t17-/m1/s1 .Physical And Chemical Properties Analysis
The molecular weight of “1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione” is 358.4 . Other physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Synthesis of High-Performance Polymers
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione: is utilized in the synthesis of high-performance polymers due to its ability to impart thermal stability and good optical properties . These polymers are essential in creating materials like epoxy resins, polycarbonates, and acrylic resins, which find applications in aerospace, automotive, and electronics industries.
Catalysis Research
The compound serves as a model for studying the catalytic properties of bifunctional ionic liquids (BFILs). These BFILs are characterized by their dual functional groups, which are crucial for understanding the catalysis mechanism in the synthesis of bisphenol compounds .
Development of Fluorinated Polyimides
1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione: is a precursor in the development of fluorinated polyimides . These materials are known for their exceptional thermal and chemical resistance, making them suitable for high-temperature applications, such as in the manufacturing of electronics and as insulating materials.
Analytical Chemistry
This compound is used in analytical chemistry to understand the behavior of fluorinated compounds in various reactions. It serves as a standard in techniques like NMR, HPLC, LC-MS, and UPLC, which are pivotal in pharmaceutical and chemical research .
Pharmaceutical Intermediates
As an intermediate, 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione contributes to the synthesis of various pharmaceutical agents. Its structural properties are beneficial in creating intermediates for cholesterol absorption inhibitors and other medicinal compounds .
Material Science
The compound’s unique structure is explored in material science for creating new materials with desired properties. Its incorporation into different matrices can lead to the development of innovative composites with enhanced performance characteristics.
Mecanismo De Acción
Target of Action
The primary targets of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1,9-Bis(4-fluorophenyl)nonane-1,5,9-trione’s action are currently unknown . Understanding these effects will require further experimental studies and clinical trials.
Propiedades
IUPAC Name |
1,9-bis(4-fluorophenyl)nonane-1,5,9-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2O3/c22-17-11-7-15(8-12-17)20(25)5-1-3-19(24)4-2-6-21(26)16-9-13-18(23)14-10-16/h7-14H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPNHJSQXBEVGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)CCCC(=O)C2=CC=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

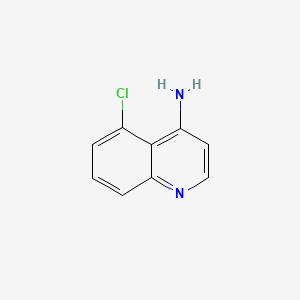

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
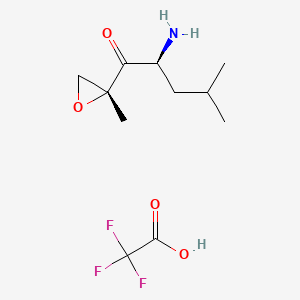

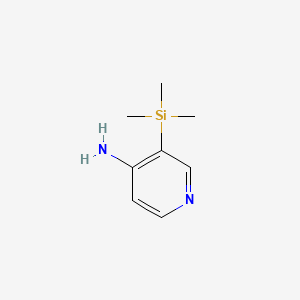
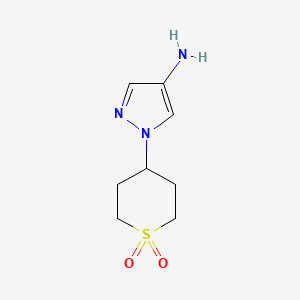
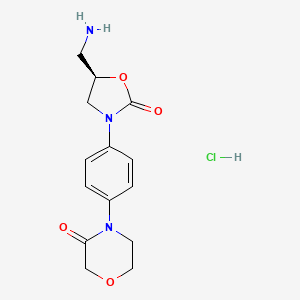
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)
